N-(3-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide
Description
N-(3-Chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide is a substituted acetamide derivative featuring a 3-chlorophenyl group attached to the acetamide nitrogen and a sulfanyl-linked 2,5-dioxopyrrolidin-3-yl moiety substituted with a 4-chlorophenyl group. This compound is structurally characterized by:
- Aromatic chlorophenyl groups: The 3- and 4-chlorophenyl substituents contribute to steric bulk and electron-withdrawing effects, influencing reactivity and intermolecular interactions.
- Dioxopyrrolidin ring: The 2,5-dioxopyrrolidin group introduces two ketone oxygen atoms, enhancing hydrogen-bonding acceptor capacity compared to analogous compounds with heterocyclic substituents like diaminopyrimidine ().
Such amides are of interest due to their structural similarity to bioactive molecules, including penicillin derivatives (), and their utility in crystal engineering for studying supramolecular interactions ().
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S/c19-11-4-6-14(7-5-11)22-17(24)9-15(18(22)25)26-10-16(23)21-13-3-1-2-12(20)8-13/h1-8,15H,9-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWVIIFWOPJXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)SCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide typically involves multiple steps:
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Formation of the 1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl intermediate
Starting materials: 4-chlorobenzaldehyde and succinic anhydride.
Reaction conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, followed by cyclization under acidic conditions to form the dioxopyrrolidinyl ring.
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Sulfanylation
Starting materials: The 1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl intermediate and a suitable thiol reagent.
Reaction conditions: The reaction is typically conducted in an organic solvent such as dichloromethane, with a catalyst like triethylamine to facilitate the formation of the sulfanyl linkage.
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Acetamidation
Starting materials: The sulfanylated intermediate and 3-chloroaniline.
Reaction conditions: The reaction is carried out in the presence of an activating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperature.
Products: Oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in an inert atmosphere to prevent oxidation.
Products: Reduction of the carbonyl groups can yield alcohol derivatives.
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Substitution
Reagents: Nucleophiles such as amines or alkoxides.
Conditions: Typically performed in an organic solvent with a base to facilitate nucleophilic attack.
Products: Substitution at the chlorophenyl groups can lead to the formation of various substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C18H16Cl2N2O3S
- Molecular Weight : 394.30 g/mol
- IUPAC Name : N-(3-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide
This compound features a pyrrolidine ring, which contributes to its biological activity. The presence of chlorine atoms enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Activity
This compound has been studied for its anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death.
Case Study:
In a study involving human breast cancer cells (MCF-7), derivatives of this compound showed significant inhibition of cell growth, suggesting a potential role as a chemotherapeutic agent .
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against a range of pathogens. The sulfanyl group is particularly noted for enhancing the antimicrobial efficacy by disrupting bacterial cell walls.
Case Study:
Research has shown that related compounds exhibit activity against Staphylococcus aureus and Escherichia coli, indicating that this compound may possess similar properties .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It is believed to exert protective effects against oxidative stress and inflammation in neuronal cells.
Case Study:
In vitro studies have indicated that compounds with similar structures can reduce oxidative stress markers in neuronal cell lines, suggesting a possible therapeutic application in conditions like Alzheimer's disease .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:
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Molecular Targets
- Enzymes: The compound may inhibit the activity of certain enzymes by binding to their active sites.
- Receptors: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.
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Pathways Involved
- Signal Transduction: The compound may influence signal transduction pathways, affecting cellular responses.
- Gene Expression: It may modulate gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound is compared to structurally related acetamides (Table 1), focusing on substituent effects, crystallography, and hydrogen-bonding patterns.
Table 1: Comparison of Key Structural and Crystallographic Features
Key Findings
Substituent Effects on Molecular Conformation: The diaminopyrimidine substituent in Compound II () results in smaller dihedral angles (59.70°–62.18°) between the pyrimidine and benzene rings compared to the dichlorophenyl analog (54.8°–77.5°, ). This suggests that bulkier substituents (e.g., dioxopyrrolidin in the target compound) may further increase steric hindrance, altering molecular planarity and crystal packing.
Hydrogen Bonding and Crystal Packing: Compound II forms intramolecular N–H⋯N bonds and R22(8) inversion dimers via intermolecular N–H⋯N interactions (). In contrast, the dichlorophenyl analog () exhibits R22(10) dimers through N–H⋯O bonds. The target compound’s dioxopyrrolidin group may promote N–H⋯O or C–H⋯O interactions, leading to distinct supramolecular architectures. The dichlorophenyl compound’s three independent conformers () highlight the role of steric repulsion in generating conformational polymorphism, a phenomenon that may also apply to the target compound.
Electronic and Solubility Properties: Electron-withdrawing groups (e.g., Cl, CF3) in and increase polarity but reduce solubility in nonpolar solvents. The target compound’s 3- and 4-chlorophenyl groups likely confer similar characteristics.
Synthetic Considerations :
- Carbodiimide-mediated coupling () is a common route for acetamide synthesis. The target compound may require similar conditions, with the dioxopyrrolidin moiety introduced via thiol-ene or nucleophilic substitution reactions.
Biological Activity
N-(3-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and cytotoxic effects against cancer cell lines.
Chemical Structure and Properties
- Molecular Formula : C22H18ClF2N3O4
- Molecular Weight : 461.8 g/mol
- IUPAC Name : 2-(4-chlorophenyl)-N-{[2-[(3S)-2,6-dioxopiperidin-3-yl]-1-oxo-3H-isoindol-5-yl]methyl}-2,2-difluoroacetamide
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antibacterial, anti-inflammatory, and cytotoxic effects.
1. Antibacterial Activity
Research indicates that compounds containing the piperidine moiety, such as this compound, exhibit significant antibacterial properties. A study demonstrated that derivatives with similar structures showed moderate to strong activity against Salmonella typhi and Bacillus subtilis but weaker efficacy against other strains .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | E. coli | Weak |
2. Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory potential. It was found to be a strong inhibitor of acetylcholinesterase (AChE) and urease, which are important targets for various therapeutic applications . The binding interactions with bovine serum albumin (BSA) further support its pharmacological effectiveness.
Table 2: Enzyme Inhibition Potency
| Enzyme | Inhibition Type | Potency |
|---|---|---|
| Acetylcholinesterase | Strong | IC50 = X µM |
| Urease | Strong | IC50 = Y µM |
3. Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effectiveness against cancer cell lines. In vitro studies revealed that certain derivatives exhibited significant cytotoxic effects against various human cancer cell lines .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 | N-(3-chlorophenyl)... | 15 |
| HeLa | N-(3-chlorophenyl)... | 20 |
Case Studies
Several case studies highlight the compound's potential in treating various conditions:
- Anti-inflammatory Effects : A study using a carrageenan-induced edema model demonstrated that compounds similar to this compound exhibited marked inhibition of edema, suggesting anti-inflammatory properties .
- Anticancer Activity : Compounds with structural similarities were tested against a range of cancer cell lines, showing promising results in inhibiting tumor growth comparable to established chemotherapeutics like cisplatin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
